

Experimental Evidence for TAK-715 Protection

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tak-715

CAS No.: 303162-79-0

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Condition / Model	Key Protective Effects of TAK-715	Effective Concentrations (In Vitro)	Signaling Pathway & Key Metrics
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| **IL-1 β -induced Nucleus Pulposus Cells** (IDD model) [1] | • Reduced apoptosis • \downarrow Inflammatory mediators (COX-2, HMGB1) • \downarrow ECM-degrading enzymes (MMP9, MMP3, ADAMTS5) • \uparrow Collagen II (ECM component) | **1 μ M & 5 μ M** (noting that 10 μ M did not significantly differ from 5 μ M) [1] | **p38 MAPK:** Inhibited IL-1 β -induced phosphorylation of p38. | | **Synovial Fibroblasts** (Frozen Shoulder model) [2] | • Reversed fibrosis • Corrected unbalanced apoptosis | **1 μ M, 5 μ M, 10 μ M** (with 5 μ M effective for correcting apoptosis) [2] | **p38 MAPK:** Pathway inhibition confirmed via bioinformatic analysis. |

Detailed Experimental Protocols

The protective effects of **TAK-715** were validated through standard cell and animal model procedures. Here are the core methodologies used in the cited research:

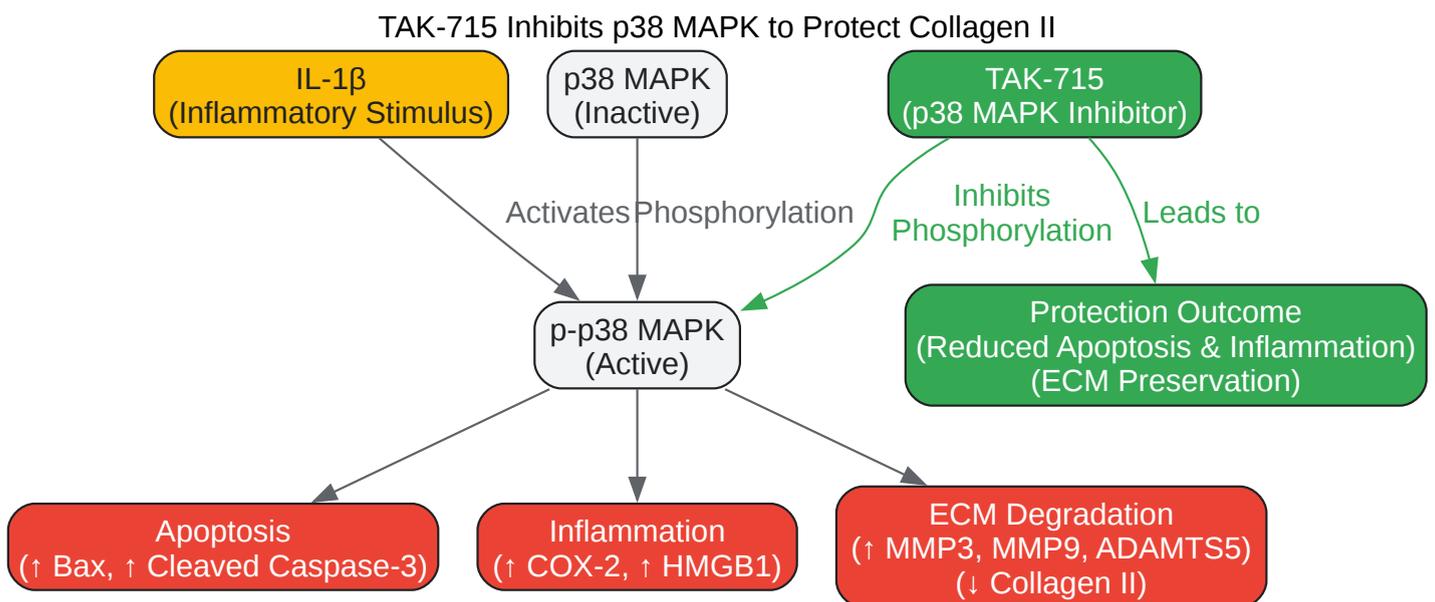
- **Cell Culture:** Rat nucleus pulposus cells (NPCs) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Human synovial fibroblasts (SFs) from patients were cultured in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin [1] [2].
- **Inflammation & Degeneration Modeling:** NPCs were treated with **IL-1 β** to mimic an inflammatory environment that leads to apoptosis and ECM degradation [1].
- **Cell Viability Assay (CCK-8):** Cells were seeded in 96-well plates and treated with a concentration gradient of **TAK-715** (e.g., 0.05 μ M to 10 μ M) for 24 or 48 hours. CCK-8 reagent was added, and

absorbance was measured at 450 nm to determine cell viability and safe compound concentrations [1] [2].

- **Gene Expression Analysis (qRT-PCR):** Total RNA was extracted from cells, reverse-transcribed into cDNA, and analyzed using real-time quantitative PCR. This measured the expression levels of genes related to ECM (e.g., **Collagen II**, **MMP9**, **ADAMTS5**, **MMP3**), with **GAPDH** used as a reference gene [1] [2].
- **Protein Expression Analysis (Western Blot):** Proteins were extracted from cell lysates, separated by SDS-PAGE gel electrophoresis, and transferred to PVDF membranes. Membranes were incubated with primary antibodies (e.g., against Collagen II, p-p38, Bax) and secondary antibodies. Signals were detected to analyze protein levels [1] [2].
- **In Vivo Validation:** The protective effect of **TAK-715** was confirmed in a **rat tail puncture-induced IDD model**. Following an intradiscal injection of **TAK-715**, the degree of disc degeneration was assessed via **MRI** and **histopathological analysis** [1]. A frozen shoulder and osteoporosis rat model was also used, with outcomes measured by range of motion (ROM) and histological examination [2].

Mechanism of Action Diagram

The following diagram illustrates the signaling pathway through which **TAK-715** exerts its protective effects, based on the experimental evidence.



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Interpretation of Findings and Context

- **Primary Mechanism:** **TAK-715** is a potent, selective inhibitor of **p38 α MAPK** (IC₅₀ = 7.1 nM) [3] [4]. The p38 MAPK pathway is a key mediator of cellular stress and inflammation. By inhibiting this pathway, **TAK-715** disrupts the cascade that leads to apoptosis, inflammation, and the production of ECM-degrading enzymes, thereby protecting Collagen II [1] [5].
- **Cross-reactivity Consideration:** One study indicates that **TAK-715** can also inhibit **Wnt/ β -catenin signaling**, but this effect is attributed to cross-reactivity with **casein kinase I δ/ϵ (CK1 δ/ϵ)**, not p38 MAPK inhibition [6]. This suggests its effects in certain biological contexts might be more complex.
- **Therapeutic Potential:** The consistent data from independent in vitro and in vivo studies on disc degeneration and frozen shoulder highlight **TAK-715**'s potential as a therapeutic candidate for conditions characterized by collagen degradation, inflammation, and fibrosis [1] [2].

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References

1. TAK-715 alleviated IL-1 β -induced apoptosis and ECM ... [pmc.ncbi.nlm.nih.gov]
2. The link between osteoporosis and frozen shoulder [pmc.ncbi.nlm.nih.gov]
3. TAK 715 | p38 MAPK [tocris.com]
4. TAK-715 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
5. Stress-Activated Protein Kinases in Intervertebral Disc ... [mdpi.com]
6. Inhibition of Wnt/ β -Catenin Signaling by p38 MAP Kinase ... [sciencedirect.com]

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Address: Ontario, CA 91761, United States

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